2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol
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Overview
Description
2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol is an organic compound with the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol . This compound is a white to off-white solid at room temperature and is soluble in organic solvents such as ethanol, dichloromethane, and benzene . It is primarily used as an intermediate in the synthesis of dyes and photosensitizers .
Preparation Methods
The synthesis of 2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol can be achieved through several methods. One common method involves the reaction of aniline and catechol under acidic conditions . This reaction requires heating and proceeds at a relatively slow rate . Industrial production methods often involve similar synthetic routes but may use different catalysts or reaction conditions to optimize yield and efficiency .
Chemical Reactions Analysis
2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various organic compounds . In biology and medicine, it serves as a precursor for the development of pharmaceuticals and other bioactive molecules . In the industry, it is utilized in the production of dyes, particularly blue, purple, and red dyes . Additionally, it is used as a photosensitizer in photochemical reactions .
Mechanism of Action
The mechanism of action of 2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can undergo redox reactions, which play a crucial role in its biological activity . These reactions can lead to the generation of reactive oxygen species, which can interact with cellular components and induce various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol can be compared with other similar compounds such as 2,4’-methylenediphenol and 2,4’-methylenebis(phenol) . These compounds share similar structural features but may differ in their chemical reactivity and applications. For example, 2,4’-methylenediphenol is also used as an intermediate in dye synthesis but may have different solubility and stability properties . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
63074-85-1 |
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Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-[(4-hydroxyphenyl)-(4-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C20H18O2/c1-14-6-8-15(9-7-14)20(16-10-12-17(21)13-11-16)18-4-2-3-5-19(18)22/h2-13,20-22H,1H3 |
InChI Key |
CIUSEYRZYNCFHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C3=CC=CC=C3O |
Origin of Product |
United States |
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